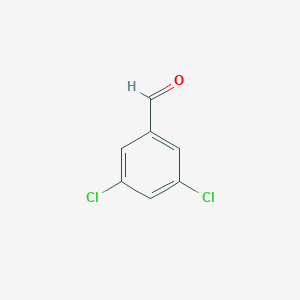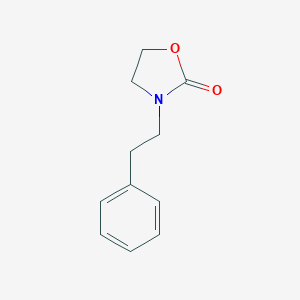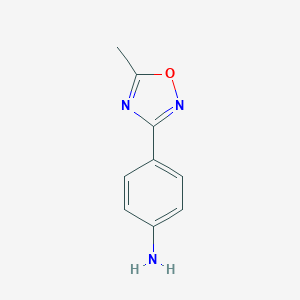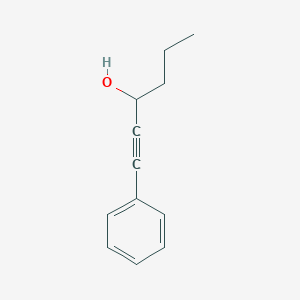![molecular formula C13H12F13NO4S B168024 2-Propenoic acid, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester CAS No. 1893-52-3](/img/structure/B168024.png)
2-Propenoic acid, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester, also known as Fmoc-protected amino acid, is a chemical compound used in scientific research for the synthesis of peptides and proteins. This compound is widely used in the field of biochemistry and molecular biology due to its unique properties and characteristics.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester is based on the protection of the amino group during the synthesis of peptides and proteins. The 2-Propenoic acid, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl estered amino acid is removed using a base, leaving behind the unprotected amino group, which can be used for the synthesis of peptides and proteins.
Biochemical and Physiological Effects:
2-Propenoic acid, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester does not have any biochemical or physiological effects as it is used only for the synthesis of peptides and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Propenoic acid, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester in lab experiments are that it is a widely used compound for the synthesis of peptides and proteins, and it provides protection to the amino group during the synthesis process. The limitations of using this compound are that it is a complex compound to synthesize, and it requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the use of 2-Propenoic acid, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester in scientific research. One direction is the development of new methods for the synthesis of peptides and proteins using this compound. Another direction is the use of this compound in the synthesis of novel bioactive peptides and proteins. Additionally, this compound can be used in the development of new drugs and therapies for various diseases and conditions.
Méthodes De Synthèse
The synthesis of 2-Propenoic acid, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester involves a series of chemical reactions. The first step involves the protection of the amino group using Fmoc-Cl. This is followed by the addition of the sulfonyl group using tridecafluorohexanesulfonyl chloride. The final step involves the esterification of the carboxylic acid group using ethyl chloroformate.
Applications De Recherche Scientifique
2-Propenoic acid, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester is widely used in scientific research for the synthesis of peptides and proteins. This compound is used to protect the amino group during the synthesis of peptides and proteins. The 2-Propenoic acid, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl estered amino acid is removed using a base, leaving behind the unprotected amino group, which can be used for the synthesis of peptides and proteins.
Propriétés
Numéro CAS |
1893-52-3 |
|---|---|
Formule moléculaire |
C13H12F13NO4S |
Poids moléculaire |
525.28 g/mol |
Nom IUPAC |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C13H12F13NO4S/c1-3-7(28)31-6-5-27(4-2)32(29,30)13(25,26)11(20,21)9(16,17)8(14,15)10(18,19)12(22,23)24/h3H,1,4-6H2,2H3 |
Clé InChI |
QJRQXQMZXHXNPA-UHFFFAOYSA-N |
SMILES |
CCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
CCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Autres numéros CAS |
1893-52-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





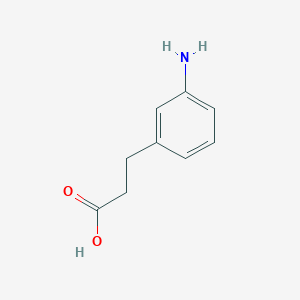
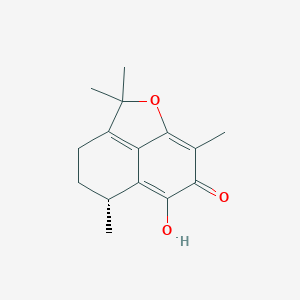
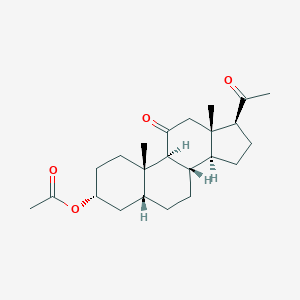

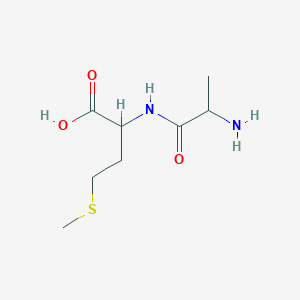
![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(](/img/structure/B167961.png)
![1-[2-(2,3-Dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B167962.png)
